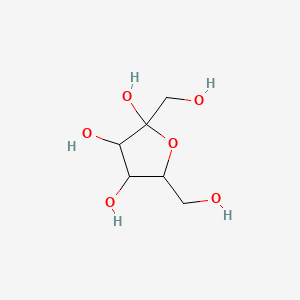
6-amino-2-(3-methylanilino)-1H-pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “6-amino-2-(3-methylanilino)-1H-pyrimidin-4-one” is known as lanatoside C. Lanatoside C is a cardiac glycoside derived from the leaves of the Digitalis lanata plant. It has been traditionally used in medicine for its potent effects on the heart, particularly in the treatment of heart failure and certain arrhythmias.
准备方法
Synthetic Routes and Reaction Conditions
Lanatoside C is typically extracted from the leaves of the Digitalis lanata plant. The extraction process involves several steps, including maceration, filtration, and purification using chromatographic techniques. The purified compound is then crystallized to obtain lanatoside C in its pure form.
Industrial Production Methods
Industrial production of lanatoside C involves large-scale cultivation of Digitalis lanata plants. The leaves are harvested, dried, and processed to extract the glycosides. Advanced chromatographic techniques are employed to isolate and purify lanatoside C from other glycosides present in the extract.
化学反应分析
Types of Reactions
Lanatoside C undergoes several types of chemical reactions, including:
Hydrolysis: Lanatoside C can be hydrolyzed to produce digitoxigenin and glucose.
Oxidation: It can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Lanatoside C can be reduced to form reduced glycosides.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions are commonly used for the hydrolysis of lanatoside C.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride are employed.
Major Products Formed
Hydrolysis: Digitoxigenin and glucose.
Oxidation: Various oxidized derivatives of lanatoside C.
Reduction: Reduced glycosides.
科学研究应用
Lanatoside C has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of cardiac glycosides and their chemical properties.
Biology: Lanatoside C is used in research to study its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in treating heart conditions and its effects on other diseases.
Industry: Lanatoside C is used in the pharmaceutical industry for the development of cardiac medications.
作用机制
Lanatoside C exerts its effects by inhibiting the sodium-potassium ATPase enzyme. This inhibition leads to an increase in intracellular sodium levels, which in turn causes an increase in intracellular calcium levels through the sodium-calcium exchanger. The increased calcium levels enhance cardiac contractility, making lanatoside C effective in treating heart failure and certain arrhythmias.
相似化合物的比较
Similar Compounds
Digoxin: Another cardiac glycoside derived from Digitalis species, with similar effects on the heart.
Digitoxin: A cardiac glycoside with a longer half-life compared to lanatoside C.
Ouabain: A cardiac glycoside with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
Lanatoside C is unique due to its specific chemical structure and its balance of potency and duration of action. It has a distinct profile compared to other cardiac glycosides, making it a valuable compound in both research and clinical settings.
属性
IUPAC Name |
6-amino-2-(3-methylanilino)-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-7-3-2-4-8(5-7)13-11-14-9(12)6-10(16)15-11/h2-6H,1H3,(H4,12,13,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZAQIXZSCJIOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=O)C=C(N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC2=NC(=O)C=C(N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoic acid](/img/structure/B7824579.png)
![[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B7824585.png)

![[methoxy(sulfanyl)phosphoryl]oxymethane](/img/structure/B7824604.png)


![methyl 2-(2-methyl-5-oxo-6,7-dihydro-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B7824621.png)




